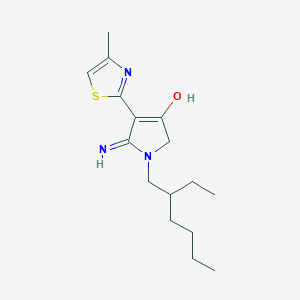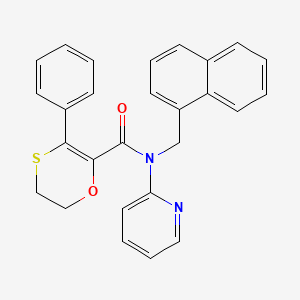![molecular formula C16H13FN4O2 B12179498 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12179498.png)
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the quinazolinone ring enhances the compound’s biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable aldehyde to form the quinazolinone ring.
Coupling with Pyridine-4-carboxylic Acid: The final step involves coupling the fluorinated quinazolinone with pyridine-4-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide: Lacks the fluorine atom, resulting in lower biological activity and stability.
N-[2-(6-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological properties.
N-[2-(6-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which significantly enhances its biological activity, stability, and binding affinity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C16H13FN4O2 |
|---|---|
分子量 |
312.30 g/mol |
IUPAC名 |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c17-12-1-2-14-13(9-12)16(23)21(10-20-14)8-7-19-15(22)11-3-5-18-6-4-11/h1-6,9-10H,7-8H2,(H,19,22) |
InChIキー |
JSASZTFDLWMVGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CCNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B12179430.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12179435.png)

![N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12179440.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12179441.png)
![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12179442.png)
![2'-(2-methoxyethyl)-4'-[(4-phenylpiperazin-1-yl)carbonyl]-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12179452.png)

![2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide](/img/structure/B12179477.png)
![2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B12179490.png)
![4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12179507.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12179511.png)
